
(3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid is a complex organic compound with a unique structure that includes multiple sugar moieties and a furostane skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid involves multiple steps, including glycosylation reactions and the formation of the furostane skeleton. The reaction conditions typically involve the use of specific catalysts and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process may include the use of biocatalysts or chemical catalysts to facilitate the reactions, followed by purification steps such as chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
(3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction pathways, metabolic pathways, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features but different functional groups.
Volatile Organic Compounds: Compounds with similar volatility and sensory properties.
Dye Sensitized Solar Cell Compounds: Compounds used in similar applications but with different chemical structures.
Uniqueness
(3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid is unique due to its complex structure, which includes multiple sugar moieties and a furostane skeleton
Propriétés
Formule moléculaire |
C46H74O19 |
|---|---|
Poids moléculaire |
931.1 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C46H74O19/c1-19(18-59-41-36(54)33(51)31(49)28(17-47)62-41)9-14-46(58-6)20(2)29-27(65-46)16-26-24-8-7-22-15-23(10-12-44(22,4)25(24)11-13-45(26,29)5)61-43-39(35(53)34(52)38(63-43)40(56)57)64-42-37(55)32(50)30(48)21(3)60-42/h7,19-21,23-39,41-43,47-55H,8-18H2,1-6H3,(H,56,57)/t19-,20+,21+,23+,24-,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,35+,36-,37-,38+,39-,41-,42+,43-,44+,45+,46-/m1/s1 |
Clé InChI |
NEKHCXUHTYIAHJ-PSHODYQYSA-N |
SMILES isomérique |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC |
SMILES canonique |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


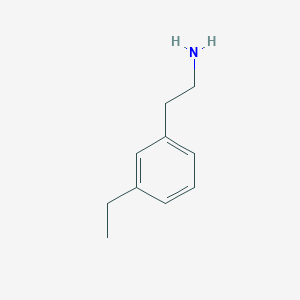
![4-Amino-2-{[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12439510.png)

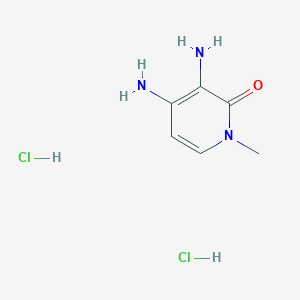
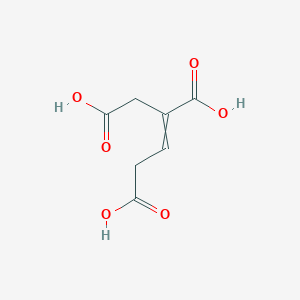
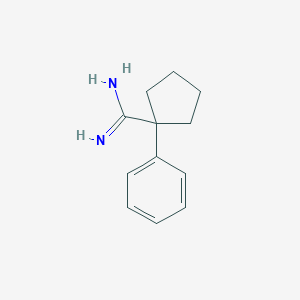
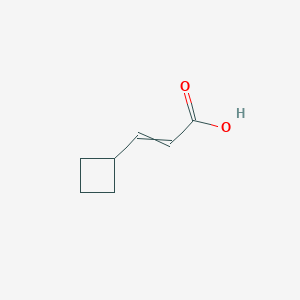
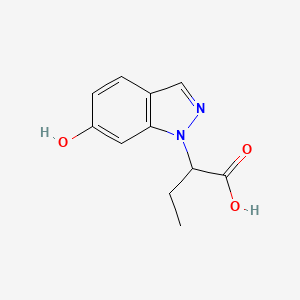
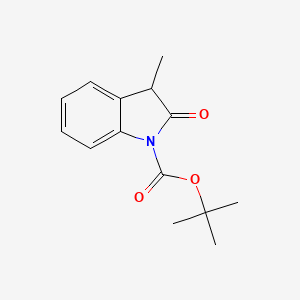
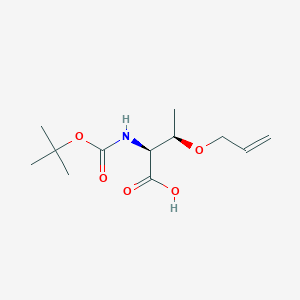
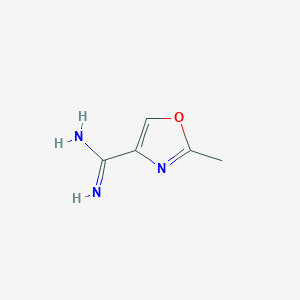
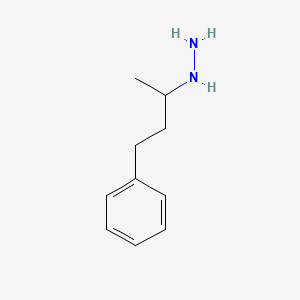
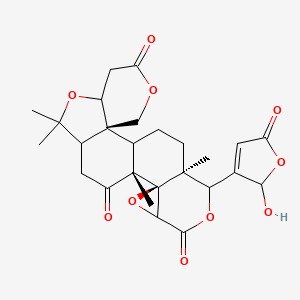
![Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate](/img/structure/B12439576.png)
